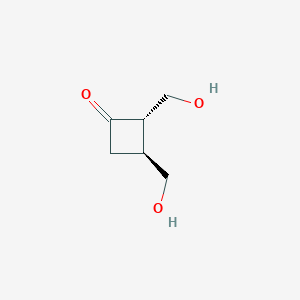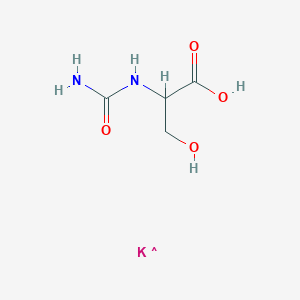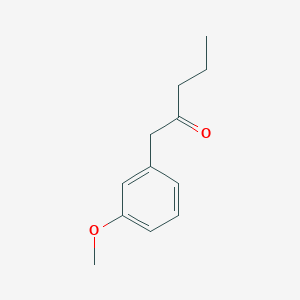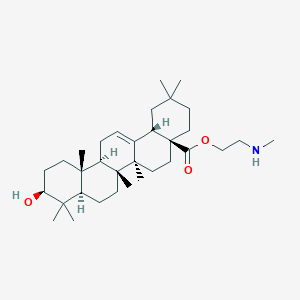![molecular formula C42H19Cl2N3O6 B1506885 N-(15,17-dichloro-3,10,20,27,34-pentaoxo-13,37-diazanonacyclo[20.15.0.02,11.04,9.012,21.014,19.023,36.026,35.028,33]heptatriaconta-1,4,6,8,11,14(19),15,17,21,23(36),24,26(35),28(33),29,31-pentadecaen-29-yl)benzamide CAS No. 6717-38-0](/img/structure/B1506885.png)
N-(15,17-dichloro-3,10,20,27,34-pentaoxo-13,37-diazanonacyclo[20.15.0.02,11.04,9.012,21.014,19.023,36.026,35.028,33]heptatriaconta-1,4,6,8,11,14(19),15,17,21,23(36),24,26(35),28(33),29,31-pentadecaen-29-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7,9-Dichloro-6,11,14,19,20,21-hexahydro-5,11,14,19,21-pentaoxo-5H-naphtho(2,3-c)naphth(2’,3’:6,7)indolo(3,2-a)acridin-15-yl)benzamide is a complex organic compound with a molecular formula of C42H19Cl2N3O6 and a molecular weight of 732.523 g/mol . This compound is known for its intricate structure, which includes multiple fused rings and functional groups, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(7,9-Dichloro-6,11,14,19,20,21-hexahydro-5,11,14,19,21-pentaoxo-5H-naphtho(2,3-c)naphth(2’,3’:6,7)indolo(3,2-a)acridin-15-yl)benzamide involves several steps, typically starting with the preparation of the core naphthoindoloacridin structureThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and increase efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
N-(7,9-Dichloro-6,11,14,19,20,21-hexahydro-5,11,14,19,21-pentaoxo-5H-naphtho(2,3-c)naphth(2’,3’:6,7)indolo(3,2-a)acridin-15-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
N-(7,9-Dichloro-6,11,14,19,20,21-hexahydro-5,11,14,19,21-pentaoxo-5H-naphtho(2,3-c)naphth(2’,3’:6,7)indolo(3,2-a)acridin-15-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex molecular structures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(7,9-Dichloro-6,11,14,19,20,21-hexahydro-5,11,14,19,21-pentaoxo-5H-naphtho(2,3-c)naphth(2’,3’:6,7)indolo(3,2-a)acridin-15-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(7,9-Dichloro-6,11,14,19,20,21-hexahydro-5,11,14,19,21-pentaoxo-5H-naphtho(2,3-c)naphth(2’,3’:6,7)indolo(3,2-a)acridin-15-yl)benzamide include:
Vat Brown 26: A related compound used as a dye.
Indanthren Brown 3GT: Another dye with a similar structure.
C.I. Vat Brown 26: A compound with similar chemical properties and applications.
Uniqueness
The uniqueness of N-(7,9-Dichloro-6,11,14,19,20,21-hexahydro-5,11,14,19,21-pentaoxo-5H-naphtho(2,3-c)naphth(2’,3’:6,7)indolo(3,2-a)acridin-15-yl)benzamide lies in its complex structure and diverse range of applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
6717-38-0 |
|---|---|
Formule moléculaire |
C42H19Cl2N3O6 |
Poids moléculaire |
732.5 g/mol |
Nom IUPAC |
N-(15,17-dichloro-3,10,20,27,34-pentaoxo-13,37-diazanonacyclo[20.15.0.02,11.04,9.012,21.014,19.023,36.026,35.028,33]heptatriaconta-1,4,6,8,11,14(19),15,17,21,23(36),24,26(35),28(33),29,31-pentadecaen-29-yl)benzamide |
InChI |
InChI=1S/C42H19Cl2N3O6/c43-18-15-24-33(25(44)16-18)46-36-30(41(24)52)28-21-13-14-23-29(34(21)47-35(28)31-32(36)38(49)20-10-5-4-9-19(20)37(31)48)40(51)22-11-6-12-26(27(22)39(23)50)45-42(53)17-7-2-1-3-8-17/h1-16,47H,(H,45,53)(H,46,52) |
Clé InChI |
RIDGJYVMBQRIJX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C5=C(C=C4)C6=C7C(=C8C(=C6N5)C(=O)C9=CC=CC=C9C8=O)NC1=C(C7=O)C=C(C=C1Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C5=C(C=C4)C6=C7C(=C8C(=C6N5)C(=O)C9=CC=CC=C9C8=O)NC1=C(C7=O)C=C(C=C1Cl)Cl |
| 6717-38-0 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![ACETAMIDE,2-[PHENYLBENZYLAMINO]-](/img/structure/B1506852.png)

